Eplerenone-d3: A Comprehensive Technical Overview of its Chemical Properties, Structure, and Analytical Applications
Eplerenone-d3: A Comprehensive Technical Overview of its Chemical Properties, Structure, and Analytical Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of Eplerenone-d3, the deuterated analog of the selective aldosterone antagonist, Eplerenone. Eplerenone-d3 is a critical tool in pharmacokinetic and metabolic research, primarily serving as an internal standard for the precise quantification of Eplerenone in complex biological matrices.[1][2] This document outlines its core chemical properties, structural details, and the experimental methodologies where it is employed.
Core Chemical and Physical Properties
Eplerenone-d3 shares its fundamental chemical scaffold with Eplerenone, with the key distinction of isotopic labeling. The incorporation of three deuterium atoms on the 7-(methyl-d3) ester group results in a higher molecular weight, which is essential for its use in mass spectrometry-based analytical methods.[1][3]
A summary of its key chemical and physical properties is presented below for easy reference and comparison.
| Property | Value |
| Molecular Formula | C₂₄H₂₇D₃O₆[4][5] |
| Molecular Weight | 417.51 g/mol [3][4][5] |
| CAS Number | Not consistently assigned for the deuterated form. The CAS for unlabeled Eplerenone is 107724-20-9.[3][6] |
| IUPAC Name | trideuteriomethyl (2S,9R,10R,11S,14R,15S,17R)-2,15-dimethyl-5,5'-dioxospiro[18-oxapentacyclo[8.8.0.0¹,¹⁷.0²,⁷.0¹¹,¹⁵]octadec-6-ene-14,2'-oxolane]-9-carboxylate[7] |
| Synonyms | Epoxymexrenone-d3, Inspra-d3, (7α,11α,17α)-9,11-Epoxy-17-hydroxy-3-oxopregn-4-ene-7,21-dicarboxylic Acid γ-Lactone 7-(Methyl-d3) Ester[3][6][8] |
| Appearance | White to Off-White Solid[3][8] |
| Melting Point | 241-243°C[8] |
| Solubility | Slightly soluble in Chloroform and Methanol (with heating).[8] Studies on unlabeled Eplerenone show solubility in various organic solvents like acetonitrile, acetone, and ethyl acetate.[9] |
| Storage Conditions | 2-8°C Refrigerator or -20°C Freezer[6][8] |
Chemical Structure
Eplerenone-d3 is a synthetic steroid and a derivative of spironolactone, featuring a 9α,11α-epoxy bridge.[10][11] The defining structural feature of Eplerenone-d3 is the substitution of three hydrogen atoms with deuterium atoms on the methyl group of the 7α-carbomethoxy substituent.[3][11] This isotopic labeling makes it an ideal internal standard for quantitative analysis.[2][12]
Caption: Simplified structure of Eplerenone-d3 highlighting the core and isotopic label.
Mechanism of Action
Eplerenone-d3 exhibits the same biological mechanism of action as its non-deuterated counterpart. It is a selective antagonist of the mineralocorticoid receptor (MR).[10][13] By binding to the MR, it blocks the action of aldosterone, a key hormone in the renin-angiotensin-aldosterone system (RAAS).[14] This blockade prevents the reabsorption of sodium and water in the kidneys, which in turn helps to lower blood pressure and reduce the workload on the heart.[13][15] Its selectivity for the MR over other steroid receptors, such as androgen and progesterone receptors, results in a lower incidence of hormonal side effects compared to non-selective antagonists like spironolactone.[2][12]
Caption: Signaling pathway showing Eplerenone-d3's antagonistic effect on the MR.
Experimental Protocols and Data
The primary application of Eplerenone-d3 is as an internal standard in bioanalytical methods, particularly liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), for the quantification of Eplerenone.[2][8]
Experimental Workflow: Quantitative Analysis
The following diagram illustrates a typical workflow for using Eplerenone-d3 in a pharmacokinetic study.
Caption: Standard workflow for quantitative analysis using Eplerenone-d3 as an internal standard.
Methodology: Mass Spectrometry
Protocol: High-Resolution Mass Spectrometry (HRMS) is used for the unambiguous identification and quantification of Eplerenone-d3. Samples are typically ionized using electrospray ionization (ESI) and analyzed.
Data Presentation: The mass spectrometry data reveals characteristic ions for Eplerenone-d3. The difference in mass-to-charge ratio (m/z) between the deuterated and non-deuterated forms allows for their distinct detection.
| Ion Description | Theoretical m/z Value | Fragmentation Pathway |
| [M+H]⁺ (Molecular Ion) | 418.23 | Protonated parent molecule (monoisotopic)[16] |
| [M+H-H₂O]⁺ | 383.33 | Primary fragmentation via loss of a water molecule.[16] |
| [M+H-2H₂O]⁺ | 365.32 | Sequential loss of a second water molecule.[16] |
| [M+H-HCOOH]⁺ | 337.29 | Loss of formic acid from the molecular ion.[16] |
High-resolution mass accuracy for the molecular ion is essential for definitive identification.[16]
Methodology: High-Performance Liquid Chromatography (HPLC)
Protocol: Reversed-phase HPLC is commonly employed to separate Eplerenone and Eplerenone-d3 from other components in the biological matrix before detection by mass spectrometry. A standard C18 stationary phase is often used with a mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous component.
Data Presentation: Under typical reversed-phase conditions, Eplerenone-d3 co-elutes with unlabeled Eplerenone, but is differentiated by the mass spectrometer.
| Parameter | Typical Value / Observation |
| Stationary Phase | C18 Column |
| Retention Time | Approximately 5.14 minutes under standard conditions (value is method-dependent).[16] |
| Peak Symmetry | Excellent, with tailing factors typically below 2.0, indicating good chromatographic performance.[16] |
The consistent chromatographic behavior and distinct mass spectral properties of Eplerenone-d3 make it an indispensable tool for researchers requiring accurate and precise quantification of Eplerenone in preclinical and clinical studies.
References
- 1. veeprho.com [veeprho.com]
- 2. caymanchem.com [caymanchem.com]
- 3. esschemco.com [esschemco.com]
- 4. scbt.com [scbt.com]
- 5. Eplerenone D3 | CAS No- NA | Simson Pharma Limited [simsonpharma.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. Eplerenone-d3 | C24H30O6 | CID 46781470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Eplerenone-d3 [chemicalbook.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Eplerenone - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. What is the mechanism of Eplerenone? [synapse.patsnap.com]
- 14. go.drugbank.com [go.drugbank.com]
- 15. Eplerenone (Inspra): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 16. Buy Eplerenone-d3 [smolecule.com]
